

# Physicochemical properties of 4-Fluoro-2-methylbenzenesulfonamide

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## Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzenesulfonamide

Cat. No.: B1299901

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An In-depth Technical Guide on the Physicochemical Properties of **4-Fluoro-2-methylbenzenesulfonamide**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Fluoro-2-methylbenzenesulfonamide** is an organic compound featuring a sulfonamide group, a fluorine atom, and a methyl group attached to a benzene ring. As a sulfonamide derivative, it holds potential interest in medicinal chemistry and drug discovery, as this functional group is a key component in a wide array of therapeutic agents. The strategic placement of the fluoro and methyl groups can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a comprehensive overview of the known physicochemical properties of **4-Fluoro-2-methylbenzenesulfonamide**, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.

## Core Physicochemical Data

The fundamental physicochemical properties of **4-Fluoro-2-methylbenzenesulfonamide** are summarized below. These parameters are crucial for predicting its behavior in biological

systems and for designing experimental studies.

Table 1: General and Computational Properties

Property	Value	Source
CAS Number	489-17-8	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO <sub>2</sub> S	[1][2]
Molecular Weight	189.204 g/mol	[1]
Monoisotopic Mass	189.02597783	[1]
Topological Polar Surface Area	68.5 Å <sup>2</sup>	[1]
Heavy Atom Count	12	[1]
Hydrogen Bond Acceptor Count	4	[1]
Complexity	247	[1]

Table 2: Experimental Physicochemical Properties

Property	Value	Notes
Physical State	Solid	Assumed at room temperature
Melting Point	180-184 °C	[3]
Boiling Point	No data available	-
Solubility	No data available	Expected to have limited solubility in water.
pKa	No data available	The sulfonamide proton is acidic; its pKa can be determined experimentally.
logP (Octanol-Water Partition Coefficient)	No data available	A key measure of lipophilicity, which can be determined experimentally.

## Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducible research. The following sections describe standard protocols that can be applied to **4-Fluoro-2-methylbenzenesulfonamide**.

### Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

- Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.
- Procedure:
  - A small, dry sample of crystalline **4-Fluoro-2-methylbenzenesulfonamide** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.
  - The heating rate is then reduced to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point (180 °C).
  - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
  - The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is reported.
  - The measurement should be repeated at least twice, and the average value reported.

### Determination of pKa by Potentiometric Titration

The pKa value quantifies the acidity of the sulfonamide proton.

- Apparatus: Calibrated pH meter with a glass electrode, automatic titrator or a magnetic stirrer and burette, and a constant temperature water bath.
- Procedure:
  - A precisely weighed amount of **4-Fluoro-2-methylbenzenesulfonamide** is dissolved in a suitable co-solvent system (e.g., a methanol-water or acetonitrile-water mixture) due to its likely low aqueous solubility.
  - The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
  - The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
  - The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
  - A titration curve (pH vs. volume of titrant added) is plotted.
  - The pKa is determined from the pH at the half-equivalence point of the titration. Sophisticated software can be used to calculate the pKa from the full titration curve for higher accuracy.

## Determination of logP via the Shake-Flask Method

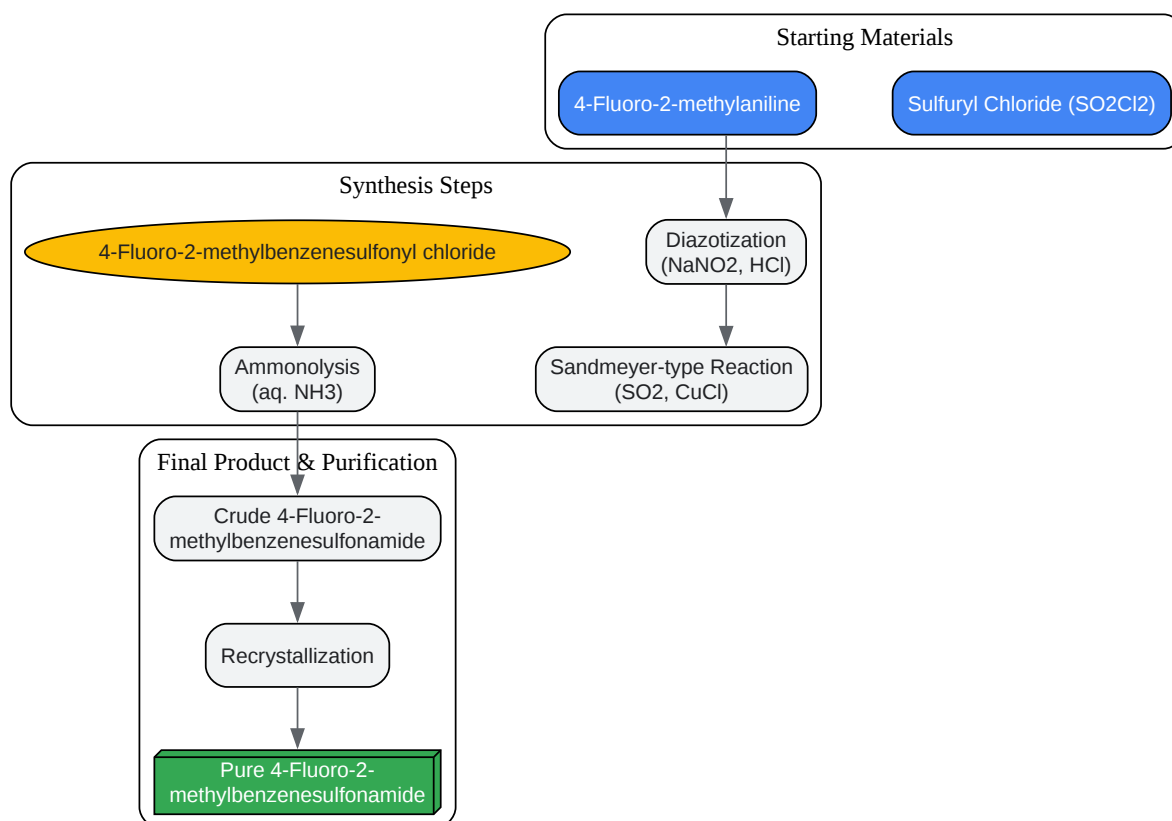
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.<sup>[4]</sup>

- Apparatus: Separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC, centrifuge.
- Procedure:
  - 1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

- A stock solution of **4-Fluoro-2-methylbenzenesulfonamide** is prepared in the saturated 1-octanol.
- A known volume of the octanol stock solution is mixed with a known volume of saturated water in a separatory funnel.
- The funnel is sealed and agitated in a mechanical shaker for a set period (e.g., 2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is then calculated as the base-10 logarithm of P.[\[4\]](#)

## Visualizations: Workflows and Pathways

Logical diagrams help visualize complex processes in research and development. Below are workflows relevant to the synthesis and analysis of **4-Fluoro-2-methylbenzenesulfonamide**.



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Caption: A plausible synthetic workflow for **4-Fluoro-2-methylbenzenesulfonamide**.



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Caption: Experimental workflow for logP determination by the shake-flask method.

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